molecular formula C24H28N4O6 B10859774 Cotinine fumarate CAS No. 5695-98-7

Cotinine fumarate

Cat. No.: B10859774
CAS No.: 5695-98-7
M. Wt: 468.5 g/mol
InChI Key: NXHGVNVRWLOZDF-SZYUIZJOSA-N
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Description

Cotinine fumarate is a fumaric acid salt form of cotinine, an alkaloid found in tobacco and the predominant metabolite of nicotine. Cotinine is known for its use as a biomarker for exposure to tobacco smoke. This compound was developed as an antidepressant under the brand name Scotine, although it was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cotinine can be synthesized through various methods, including the oxidation of nicotine. One common method involves the use of potassium permanganate as an oxidizing agent. The reaction typically takes place in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of cotinine fumarate involves the synthesis of cotinine followed by its reaction with fumaric acid to form the fumarate salt. The process includes purification steps such as recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cotinine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

Cotinine fumarate exerts its effects primarily through its interaction with neuronal nicotinic acetylcholine receptors. It binds to these receptors, activating and desensitizing them, though at a much lower potency compared to nicotine. Cotinine has been shown to facilitate memory, cognition, executive function, and emotional responding. It also acts as an antidepressant and reduces cognitive impairment associated with disease and stress-induced dysfunction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cotinine Fumarate

This compound is unique due to its lower potency in activating nicotinic acetylcholine receptors compared to nicotine, making it a potentially safer alternative for therapeutic applications. Its fumarate salt form enhances its stability and solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No.

5695-98-7

Molecular Formula

C24H28N4O6

Molecular Weight

468.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;(5S)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/2C10H12N2O.C4H4O4/c2*1-12-9(4-5-10(12)13)8-3-2-6-11-7-8;5-3(6)1-2-4(7)8/h2*2-3,6-7,9H,4-5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*9-;/m00./s1

InChI Key

NXHGVNVRWLOZDF-SZYUIZJOSA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C2=CN=CC=C2.CN1[C@@H](CCC1=O)C2=CN=CC=C2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1C(CCC1=O)C2=CN=CC=C2.CN1C(CCC1=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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